1-ethyl-4-[(2-fluorobenzoyl)amino]-1H-pyrazole-3-carboxamide
Overview
Description
1-Ethyl-4-[(2-fluorobenzoyl)amino]-1H-pyrazole-3-carboxamide is a synthetic compound with the molecular formula C13H13FN4O2 This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group, a fluorobenzoyl group, and a carboxamide group
Preparation Methods
The synthesis of 1-ethyl-4-[(2-fluorobenzoyl)amino]-1H-pyrazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ethyl 5-amino-1-methylpyrazole-4-carboxylate and 2-fluorobenzoyl chloride.
Reaction Conditions: The reaction between ethyl 5-amino-1-methylpyrazole-4-carboxylate and 2-fluorobenzoyl chloride is carried out under controlled conditions to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-[(2-fluorobenzoyl)amino]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorobenzoyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which may alter the functional groups attached to the pyrazole ring.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-[(2-fluorobenzoyl)amino]-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(2-fluorobenzoyl)amino]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-Ethyl-4-[(2-fluorobenzoyl)amino]-1H-pyrazole-3-carboxamide can be compared with similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-ethyl-4-[(2-fluorobenzoyl)amino]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c1-2-18-7-10(11(17-18)12(15)19)16-13(20)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H2,15,19)(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDXCOMIBXUGND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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